Ipatasertib (GDC-0068) is a potent, highly selective, small-molecule inhibitor of protein kinase B (AKT) [, , , , , , ]. It is classified as an ATP-competitive inhibitor, meaning it binds to the ATP-binding site of AKT, preventing its activation [, ]. Ipatasertib exhibits activity against all three isoforms of AKT (AKT1, AKT2, and AKT3) [, , ].
In scientific research, Ipatasertib serves as a valuable tool for investigating the role of the AKT signaling pathway in various cellular processes, including cell growth, proliferation, survival, and metabolism []. Its high selectivity for AKT makes it an ideal candidate for studying the specific contributions of this kinase in complex biological systems [, ].
Ipatasertib, also referred to by its developmental code GDC-0068, belongs to the class of protein kinase inhibitors. It specifically targets the Akt signaling pathway, which plays a critical role in cell survival, proliferation, and metabolism. The compound is being developed by Genentech, a member of the Roche Group, and has shown promise in clinical trials for various cancers, particularly in patients with metastatic triple-negative breast cancer .
The synthesis of Ipatasertib involves a complex process characterized by a convergent synthesis strategy that consists of ten steps. This method utilizes both chemical techniques and biocatalysis to achieve high selectivity and yield. A key aspect of the synthesis is the use of engineered ketoreductases for the reduction of prochiral ketones to produce desired stereoisomers with high efficiency .
Ipatasertib has a complex molecular structure characterized by three stereocenters, which contributes to its specificity as an Akt inhibitor. The molecular formula is , and its structure includes a bicyclic pyrimidine core essential for binding to the ATP site of the Akt enzyme.
The synthesis of Ipatasertib involves several chemical reactions:
Ipatasertib functions as an ATP-competitive inhibitor of Akt, binding to the ATP-binding site and preventing phosphorylation events that promote cell survival and proliferation. By inhibiting Akt activity, Ipatasertib disrupts downstream signaling pathways involved in cancer cell growth.
Ipatasertib exhibits several notable physical and chemical properties:
Ipatasertib's primary application lies in oncology, where it is being investigated as a therapeutic agent for various cancers, particularly those characterized by aberrant Akt signaling. Clinical trials have demonstrated its potential efficacy in combination with other treatments, such as chemotherapy agents like paclitaxel.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2